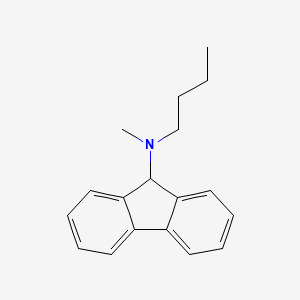
2-Propanone, 3-(acetyloxy)-1,1-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- is an organic compound with the molecular formula C7H12O4 It is a derivative of acetone, where the hydrogen atoms on the central carbon are replaced by acetyloxy and dimethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- typically involves the acetylation of 2-propanone (acetone) with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of 2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- involves its interaction with specific molecular targets The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways The dimethoxy groups can interact with enzymes, potentially inhibiting or modifying their activity
Comparación Con Compuestos Similares
Similar Compounds
2-Propanone, 1-(acetyloxy)-: This compound has a similar structure but lacks the dimethoxy groups.
Acetoxyacetone: Another related compound with similar reactivity but different substitution patterns.
Uniqueness
2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- is unique due to the presence of both acetyloxy and dimethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Propiedades
Número CAS |
140158-62-9 |
|---|---|
Fórmula molecular |
C7H12O5 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
(3,3-dimethoxy-2-oxopropyl) acetate |
InChI |
InChI=1S/C7H12O5/c1-5(8)12-4-6(9)7(10-2)11-3/h7H,4H2,1-3H3 |
Clave InChI |
FGMFGMZDNHOZMH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=O)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


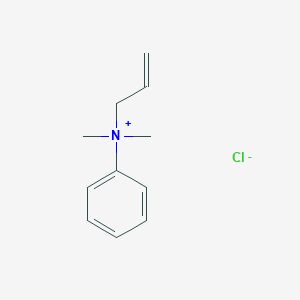


![7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14288393.png)

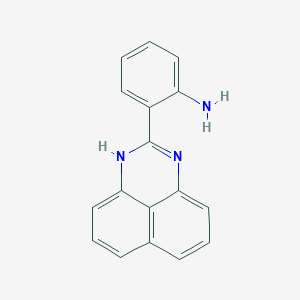

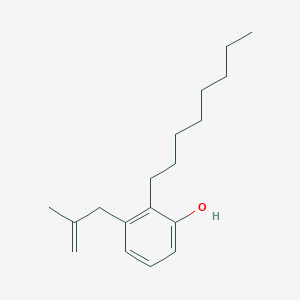
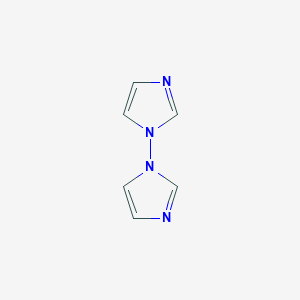
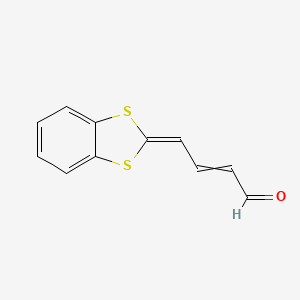
![{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid](/img/structure/B14288425.png)
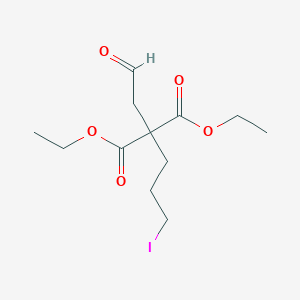
![N'-[N'-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide](/img/structure/B14288431.png)
